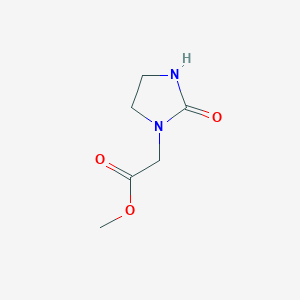

Methyl 2-(2-oxoimidazolidin-1-yl)acetate

Description

Significance of Imidazolidinone Scaffolds in Contemporary Synthetic Chemistry

The imidazolidinone scaffold is a cornerstone in modern organic and medicinal chemistry due to its multifaceted nature. These structures are integral components of a wide array of pharmaceuticals, natural products, and chiral auxiliaries. uni.lu Their prevalence in bioactive compounds underscores their ability to engage in crucial intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition processes at biological targets.

Imidazolidinone derivatives have been found in drugs with a diverse range of therapeutic applications, including antiviral, antimicrobial, and anticancer agents. chemicalbook.com This broad biological activity has cemented the imidazolidinone ring as a key pharmacophore in drug discovery and development.

Beyond their medicinal importance, imidazolidinone scaffolds are highly valued as chiral auxiliaries in asymmetric synthesis. The rigid, cyclic structure allows for effective stereocontrol in a variety of chemical transformations, enabling the synthesis of enantiomerically pure compounds. This is particularly crucial in the pharmaceutical industry, where the stereochemistry of a drug molecule can profoundly impact its efficacy and safety.

Furthermore, the imidazolidinone framework serves as a versatile building block for the synthesis of more complex molecular architectures. The functional groups inherent to the scaffold, namely the urea (B33335) and the secondary amine (in the parent ring), provide reactive handles for further chemical modification and elaboration. researchgate.net

Evolution of Synthetic Methodologies for Imidazolidinone Derivatives

The enduring importance of the imidazolidinone scaffold has spurred the development of a multitude of synthetic strategies for its construction. These methodologies have evolved from classical condensation reactions to more sophisticated and efficient catalytic approaches.

Historically, the synthesis of imidazolidinones often relied on the reaction of a 1,2-diamine with a carbonyl source such as phosgene (B1210022), urea, or carbon dioxide. libretexts.org While effective, these methods can sometimes require harsh reaction conditions or the use of toxic reagents.

Contemporary synthetic chemistry has witnessed a shift towards more atom-economical and environmentally benign methods. Catalytic strategies have emerged as powerful tools for the synthesis of imidazolidinone derivatives. researchgate.net These include:

Direct Carbonylation of 1,2-Diamines: Utilizing catalysts to facilitate the reaction of diamines with carbon monoxide or its surrogates.

Diamination of Alkenes: The direct addition of two nitrogen atoms across a double bond, often mediated by transition metal catalysts.

Intramolecular Hydroamination of Unsaturated Ureas: A cyclization strategy that forms the imidazolidinone ring through the addition of an N-H bond across a carbon-carbon multiple bond. acs.orgresearchgate.net

Ring Expansion of Aziridines: A method involving the reaction of aziridines with isocyanates, followed by rearrangement.

These modern approaches often offer greater control over the reaction, higher yields, and access to a wider range of functionalized imidazolidinone derivatives. The development of organocatalysis has also provided new avenues for the enantioselective synthesis of these important heterocycles. researchgate.net

Conceptual Positioning of Methyl 2-(2-oxoimidazolidin-1-yl)acetate within the Imidazolidinone Class

This compound represents a specific derivative within the broader class of imidazolidinones. Its structure features the core 2-oxoimidazolidinone ring, with a methyl acetate (B1210297) group appended to one of the nitrogen atoms. This substitution pattern positions it as a functionalized building block with distinct potential in organic synthesis.

The presence of the methyl ester functionality introduces a versatile handle for further chemical transformations. This ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions to form amides, esters, or other derivatives. Alternatively, the ester can be reduced to an alcohol or react with organometallic reagents to introduce new carbon-carbon bonds.

While specific, detailed research on this compound is not extensively documented in publicly available literature, its chemical properties and potential reactivity can be inferred from the well-established chemistry of the imidazolidinone scaffold and acetate esters.

Chemical Properties and Synthesis of this compound

A thorough understanding of the chemical properties and synthetic routes is essential for the effective utilization of any chemical compound in research and development.

Physicochemical Properties

Based on its structure, several physicochemical properties of this compound can be predicted. The presence of the polar urea and ester functional groups suggests that the compound would exhibit moderate polarity. Its predicted properties are summarized in the table below. uni.lu

| Property | Predicted Value |

| Molecular Formula | C6H10N2O3 |

| Molecular Weight | 158.16 g/mol |

| XlogP | -0.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

This data is predicted and has not been experimentally verified.

Plausible Synthetic Routes

While specific literature detailing the synthesis of this compound is scarce, plausible synthetic strategies can be proposed based on established methodologies for the N-alkylation of imidazolidinones and related heterocycles.

One of the most direct approaches would be the N-alkylation of 2-imidazolidinone . This reaction would involve the deprotonation of 2-imidazolidinone with a suitable base, followed by reaction with a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate. scispace.com The choice of base and solvent would be critical to ensure selective mono-alkylation at the nitrogen atom.

Another potential route involves the cyclization of a suitable precursor . For instance, the reaction of ethylenediamine (B42938) with a derivative of N-(methoxycarbonylmethyl)glycine could potentially lead to the formation of the imidazolidinone ring. This approach would build the heterocyclic core with the desired side chain already in place.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-oxoimidazolidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-11-5(9)4-8-3-2-7-6(8)10/h2-4H2,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYODTVWSWAXUGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550068-14-8 | |

| Record name | methyl 2-(2-oxoimidazolidin-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 2 Oxoimidazolidin 1 Yl Acetate and Its Functionalized Analogues

Foundational Synthetic Routes to the Imidazolidin-2-one Core

The imidazolidin-2-one scaffold is a prevalent structural motif in a wide array of pharmaceuticals and biologically active compounds. mdpi.com Consequently, extensive research has been dedicated to developing efficient and sustainable methods for its synthesis. Traditional routes often rely on the carbonylation of 1,2-diamines, while more recent strategies explore catalytic diamination and hydroamination reactions. acs.org

Carbonylation Reactions of 1,2-Diamines and Related Precursors

A fundamental and widely employed method for constructing the imidazolidin-2-one ring is the carbonylation of 1,2-diamines. acs.org This approach involves the reaction of a 1,2-diamine with a carbonyl source to form the cyclic urea (B33335) structure. Various carbonylating agents have been utilized, each with its own set of advantages and disadvantages.

Historically, hazardous reagents like phosgene (B1210022) were used. However, due to safety and environmental concerns, significant efforts have been made to identify safer and more eco-friendly alternatives. researchgate.net These include dialkyl carbonates, carbon dioxide (CO₂), and carbonyldiimidazole (CDI). mdpi.commdpi.com

Catalytic Systems for Carbonylation:

The efficiency of carbonylation reactions can be significantly enhanced through the use of catalysts. Both homogeneous and heterogeneous catalysts have been explored. For instance, copper(II) nitrate (B79036) and sulfamic acid have been reported to catalyze the carbonylation of 1,2-diamines with dialkyl carbonates. mdpi.com Ceria-based materials have also been shown to be effective heterogeneous catalysts for the carbonylation of aliphatic 1,2-diamines with CO₂. mdpi.comnih.gov

Oxidative Carbonylation:

Another variation is oxidative carbonylation, where a mixture of carbon monoxide (CO) and an oxidant is used. For example, N,N'-dialkylethylenediamines can be converted to their corresponding imidazolidin-2-ones using a CO/O₂ mixture in the presence of a selenium catalyst. mdpi.com Palladium catalysts have also been employed for the oxidative carbonylation of ethylenediamine (B42938) in water. mdpi.com

Palladium-Catalyzed Alkene Carboamination as a Cyclization Strategy

A powerful and elegant strategy for the synthesis of imidazolidin-2-ones involves the palladium-catalyzed carboamination of alkenes. mdpi.comwikipedia.org This reaction allows for the simultaneous formation of a carbon-nitrogen bond and a carbon-carbon bond, leading to the construction of the heterocyclic ring with the introduction of additional substituents in a single step. nih.gov

In a typical reaction, an N-allylurea is coupled with an aryl bromide in the presence of a palladium catalyst. nih.gov This process generates two new bonds and can create up to two stereocenters, making it a highly efficient method for building molecular complexity. nih.govthieme-connect.com The reaction mechanism is believed to proceed through a Pd(0)/Pd(II) catalytic cycle involving syn-aminopalladation. wikipedia.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. mdpi.com

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

A more recent and highly efficient approach to imidazolidin-2-ones is the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgacs.orgorganic-chemistry.org This method offers several advantages, including mild reaction conditions, short reaction times, and a broad substrate scope. nih.govresearchgate.net The reaction proceeds with excellent chemo- and regioselectivity to afford five-membered cyclic ureas. organic-chemistry.org

The phosphazene base BEMP has been identified as a particularly effective organocatalyst for this transformation, outperforming other bases like guanidines and amidines. acs.orgnih.gov The reaction can be carried out at ambient temperature and is tolerant of a wide range of functional groups. organic-chemistry.org Computational studies suggest that the reaction mechanism can involve either a direct cyclization or the formation of an allenamide intermediate, depending on the structure of the substrate. organic-chemistry.org This methodology also allows for a one-pot synthesis starting from propargylic amines and isocyanates. acs.org

Targeted Synthetic Strategies for Methyl 2-(2-oxoimidazolidin-1-yl)acetate

While the foundational routes provide access to the core imidazolidin-2-one ring, the synthesis of specifically substituted analogues like this compound requires more targeted strategies. These methods often involve the use of starting materials that already contain the desired acetate (B1210297) functionality or its precursor.

One potential approach involves the reaction of a suitable N-substituted ethylenediamine derivative with a carbonylating agent. For example, a diamine bearing an acetate group on one of the nitrogen atoms could be cyclized to form the desired product. Another strategy could involve the alkylation of a pre-formed imidazolidin-2-one with a reagent containing the methyl acetate moiety. nih.gov

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing the synthesis of this compound. For instance, in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles to form substituted imidazolidin-2-ones, the proposed mechanism involves the initial formation of an oxonium cation, followed by intramolecular cyclization to a 5-methoxyimidazolidine-2-one intermediate. nih.gov Subsequent acid-promoted elimination of methanol (B129727) furnishes an iminium cation, which can then react with a nucleophile. nih.gov

Computational studies can provide valuable insights into the reaction pathways. For example, density functional theory (DFT) calculations have been used to rationalize the regioselectivity observed in the formation of 4-substituted imidazolidin-2-ones. nih.gov These calculations can help in predicting the most likely reaction pathway and identifying the factors that control the selectivity of the reaction.

Optimization of Reaction Conditions: Catalysis, Solvents, and Temperature Regimes

The optimization of reaction conditions is a critical aspect of developing efficient and high-yielding synthetic protocols. This involves a systematic investigation of various parameters, including the choice of catalyst, solvent, temperature, and reaction time.

Catalysis:

The selection of an appropriate catalyst is often paramount. For example, in the base-catalyzed intramolecular hydroamidation of propargylic ureas, the phosphazene base BEMP was found to be the most active organocatalyst. acs.orgorganic-chemistry.org In other reactions, metal catalysts such as palladium or copper may be required. mdpi.com The catalyst loading is also an important parameter to optimize, as higher loadings can sometimes lead to side reactions or be economically unfeasible. acs.org

Solvents and Temperature:

The choice of solvent can significantly influence the outcome of a reaction by affecting the solubility of reactants and intermediates, as well as the reaction rate. For instance, in the CeO₂-catalyzed synthesis of 2-imidazolidinone from ethylenediamine carbamate, 2-propanol was identified as the optimal solvent. nih.gov Temperature is another critical parameter that needs to be carefully controlled. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. acs.orgnih.gov

Interactive Data Table: Optimization of Reaction Conditions for Imidazolidin-2-one Synthesis

| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| BEMP (5 mol%) | Propargylic Urea | MeCN | Room Temp | 98 | acs.org |

| Pd₂(dba)₃/Xantphos | N-allylurea/Aryl Bromide | Toluene | 100 | 85 | nih.gov |

| CeO₂ | Ethylenediamine Carbamate | 2-Propanol | 140 | 83 | nih.gov |

| Cu(NO₃)₂ | 1,2-Diamine/Dialkyl Carbonate | Not Specified | Not Specified | Not Specified | mdpi.com |

| TFA | (2,2-Diethoxyethyl)urea | Toluene | Reflux | 75 | nih.gov |

Implementation of Green Chemistry Principles in Synthetic Protocols

The synthesis of imidazolidin-2-one derivatives is increasingly being guided by the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. acs.orgmdpi.com These principles focus on the use of safer solvents, the development of catalytic reactions, and the implementation of one-pot procedures to minimize waste and energy consumption. researchgate.net

One notable green approach is the use of organocatalysis for the synthesis of imidazolidin-2-ones from propargylic ureas. acs.org This method avoids the use of heavy metal catalysts and often proceeds under mild, ambient conditions. The phosphazene base BEMP has been identified as a particularly effective organocatalyst, enabling excellent chemo- and regioselectivity with short reaction times. acs.org

Microwave-assisted synthesis represents another key green methodology, significantly reducing reaction times and often improving yields compared to conventional heating. researchgate.net For instance, the cycloaddition of glycine (B1666218) on Schiff's bases to form imidazolidinone derivatives can be efficiently catalyzed by recyclable indium(III) chloride under microwave irradiation. researchgate.net Furthermore, the use of water as a solvent and the development of solvent-free reaction conditions are central to making these syntheses more environmentally benign. nih.gov

| Green Chemistry Principle | Application in Imidazolidinone Synthesis | Example | Reference |

| Use of Catalysis | Replacement of stoichiometric reagents with catalytic alternatives. | Organocatalyzed intramolecular hydroamidation of propargylic ureas using BEMP. | acs.org |

| Safer Solvents and Auxiliaries | Employing water as a solvent or conducting reactions under solvent-free conditions. | Water suspension medium for the condensation of aldehydes with N,N'-disubstituted ethylenediamines. | nih.gov |

| Energy Efficiency | Utilization of microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted cycloaddition of glycine on Schiff's bases. | researchgate.net |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | One-pot multicomponent reactions for the synthesis of highly substituted imidazolidinones. | researchgate.netmdpi.com |

Synthesis of Substituted this compound Derivatives

Methodologies for Diverse Ester and Alkyl Substituent Incorporation

The functionalization of the imidazolidin-2-one scaffold is crucial for modulating its physicochemical and biological properties. A primary method for introducing the methyl acetate group at the N1 position is through the N-alkylation of 2-imidazolidinone (also known as ethylene (B1197577) urea) with a suitable reagent like methyl bromoacetate. This reaction typically proceeds in the presence of a base to deprotonate the nitrogen atom, facilitating nucleophilic attack on the alkyl halide.

The choice of base and solvent is critical to achieving high yields and minimizing side reactions. While specific conditions for the synthesis of this compound are not extensively detailed in readily available literature, general protocols for the N-alkylation of ureas can be adapted. google.com The incorporation of diverse ester groups can be achieved by using different alkyl haloacetates (e.g., ethyl bromoacetate, tert-butyl bromoacetate). Similarly, a wide range of alkyl substituents can be introduced on the imidazolidinone ring by employing various alkylating agents.

Regioselective Control in Imidazolidinone Functionalization

Controlling the position of substitution on the unsymmetrical imidazolidinone ring is a significant synthetic challenge. In the case of monosubstituted or unsubstituted 2-imidazolidinones, direct alkylation can lead to a mixture of N1 and N3 substituted products, as well as disubstituted products. Achieving regioselectivity often requires the use of protecting groups or the careful selection of reaction conditions that favor substitution at a specific nitrogen atom.

For instance, in the synthesis of 4-(het)arylimidazolidin-2-ones, the reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles under acidic conditions demonstrates excellent regioselectivity, exclusively yielding the 4-substituted derivatives. mdpi.comproquest.comnih.gov The regioselectivity in this case is rationalized by quantum chemistry calculations, which suggest that the formation of the 4-substituted product is kinetically favored. mdpi.com Such methodologies that offer high regioselective control are essential for the synthesis of well-defined, functionalized imidazolidinone derivatives.

Development of Multi-component and One-Pot Reaction Sequences

A pseudo-multicomponent one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. This method involves the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction and cyclization with carbonyldiimidazole (CDI). mdpi.comresearchgate.net This strategy has been shown to be efficient, with yields ranging from 55% to 81%. mdpi.com Three-component condensation reactions are also utilized for the synthesis of various imidazolidinone derivatives. researchgate.net These MCRs often allow for the introduction of multiple points of diversity in a single synthetic operation, facilitating the rapid generation of libraries of compounds for screening purposes. researchgate.net

Structural Diversification via Scaffold Modification

Beyond the direct introduction of substituents, the structural diversity of imidazolidinone derivatives can be expanded through modifications of the core scaffold. This can involve the annulation of additional rings or the introduction of functional groups that can be further elaborated.

For example, polycyclic imidazolidinones can be synthesized via redox-annulations of cyclic secondary amines with α-ketoamides. acs.orgnih.govnih.gov This approach allows for the fusion of rings such as pyrrolidine, piperidine, or morpholine (B109124) to the imidazolidinone core. Another strategy for scaffold modification is bioisosteric replacement, where atoms or groups of atoms within the imidazolidinone structure are exchanged with other fragments that have similar biological properties. mdpi.comnih.govnih.govcambridgemedchemconsulting.comresearchgate.net This can be used to fine-tune the pharmacological profile of a molecule, for instance, by replacing a carbonyl group with a thiocarbonyl group to modulate its activity. Scaffold hopping, a related concept, involves replacing the entire imidazolidinone core with a different heterocyclic system while maintaining the desired biological activity. nih.govresearchgate.netresearchgate.net These advanced medicinal chemistry strategies enable the exploration of novel chemical space and the optimization of lead compounds. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Comprehensive Spectroscopic Elucidation of Molecular Structures

Spectroscopic methods are indispensable for elucidating the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for Methyl 2-(2-oxoimidazolidin-1-yl)acetate are not widely reported in the literature, the expected signals can be predicted based on its molecular structure, which consists of a methyl ester group attached to the nitrogen atom of a 2-oxoimidazolidine ring.

¹H-NMR Analysis: The proton NMR spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet. The methylene (B1212753) protons of the acetate (B1210297) group (-NCH₂CO-) would also produce a singlet. The two methylene groups within the imidazolidinone ring (-CH₂CH₂-) are chemically non-equivalent and are expected to appear as two distinct triplets due to coupling with each other.

¹³C-NMR Analysis: The carbon-13 NMR spectrum would provide information on all six carbon atoms in the structure. Signals are anticipated for the methyl carbon of the ester, the methylene carbon of the acetate group, the two methylene carbons of the imidazolidinone ring, and the two carbonyl carbons (one from the ester and one from the cyclic urea). The chemical shifts of the carbonyl carbons are expected to be the most downfield.

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shift (δ, ppm) | Signal Description | Assignment |

|---|---|---|---|

| ¹H-NMR | ~ 3.7 | Singlet, 3H | -COOCH₃ |

| ~ 4.0 | Singlet, 2H | -NCH₂COO- | |

| ~ 3.4 | Triplet, 2H | -NCH₂CH₂N- | |

| ~ 3.6 | Triplet, 2H | -NCH₂CH₂N- | |

| ¹³C-NMR | ~ 52 | Quartet | -COOCH₃ |

| ~ 48 | Triplet | -NCH₂COO- | |

| ~ 40 | Triplet | -NCH₂CH₂N- | |

| ~ 45 | Triplet | -NCH₂CH₂N- | |

| ~ 160 | Singlet | Urea (B33335) C=O |

Note: Chemical shifts are estimations based on standard values for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its ester and cyclic urea (amide) functionalities. The most prominent peaks would be the carbonyl (C=O) stretching vibrations. A strong band for the ester carbonyl is expected, along with another strong band for the urea carbonyl, typically at a slightly lower wavenumber due to electronic effects. Other significant absorptions would include C-N and C-O stretching vibrations.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | 1750 - 1735 | Strong |

| C=O Stretch (Urea/Amide) | 1700 - 1670 | Strong |

| C-O Stretch (Ester) | 1300 - 1000 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₆H₁₀N₂O₃), the monoisotopic mass is 158.06914 Da. In mass spectrometry, the compound can be observed as various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would likely show characteristic losses, such as the loss of the methoxy group (-•OCH₃) or the carbomethoxy group (-•COOCH₃), providing further structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 159.07642 |

| [M+Na]⁺ | 181.05836 |

| [M+K]⁺ | 197.03230 |

| [M+NH₄]⁺ | 176.10296 |

Source: PubChemLite.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is most sensitive for compounds containing chromophores, such as conjugated systems. This compound does not possess an extensive system of conjugated double bonds. Therefore, it is not expected to exhibit significant absorption in the visible range. Any absorption would likely occur in the ultraviolet region, resulting from the n→π* electronic transitions of the electrons in the carbonyl groups of the ester and urea moieties. These absorptions are typically weak and would be found at shorter wavelengths.

Chromatographic Methods for Compound Separation and Purification

Chromatography is essential for the separation and purification of chemical compounds from reaction mixtures and for assessing their purity. For a moderately polar compound like this compound, column chromatography on silica gel is a highly effective purification method. The choice of eluent (solvent system) is critical for achieving good separation. A gradient of solvents with increasing polarity, such as mixtures of a nonpolar solvent like hexane or cyclohexane with a more polar solvent like ethyl acetate, is commonly employed. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).

Solid-State Structure Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. To date, a public crystal structure for this compound has not been reported in major crystallographic databases. If a suitable single crystal of the compound were grown, X-ray diffraction analysis could be performed. This would unambiguously confirm its connectivity and provide insight into its steric and electronic properties, as well as intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It plays a critical role in the verification of a compound's empirical formula, which represents the simplest whole-number ratio of atoms present. For a newly synthesized compound such as this compound, elemental analysis provides a quantitative assessment of its constituent elements—typically carbon (C), hydrogen (H), nitrogen (N), and oxygen (O)—thereby confirming its purity and structural integrity.

The molecular formula for this compound has been established as C₆H₁₀N₂O₃ uni.lu. Based on this formula, the theoretical weight percentages of each element can be calculated. These theoretical values serve as a benchmark against which experimental results, typically obtained through combustion analysis, are compared. In this process, a sample of the compound is combusted in an excess of oxygen, and the resulting gaseous products (such as carbon dioxide, water, and nitrogen gas) are quantitatively measured to determine the percentage composition of the original sample.

A close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the correct empirical and molecular formula, assuring the identity and purity of the synthesized compound.

The theoretical elemental composition of this compound is derived from its molecular formula (C₆H₁₀N₂O₃) and the atomic weights of its constituent atoms. The calculated values are presented in the table below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 45.56% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.37% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.71% |

| Oxygen | O | 15.999 | 3 | 47.997 | 30.35% |

| Total | 158.157 | 100.00% |

Detailed research findings from an experimental analysis would involve comparing the "found" or experimental values with the "calculated" or theoretical values shown in Table 1. A typical tolerance for agreement is within ±0.4%, and results falling within this range are considered to be in good agreement, thus verifying the empirical formula of C₆H₁₀N₂O₃.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular Geometry and Electronic Properties

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) Applications for Ground State Geometries

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By applying DFT calculations, researchers can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.

For Methyl 2-(2-oxoimidazolidin-1-yl)acetate, a DFT study, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would optimize the molecule's geometry to its lowest energy state. This would reveal the precise spatial relationship between the 2-oxoimidazolidine ring and the methyl acetate (B1210297) substituent, including the planarity of the ring and the orientation of the side chain. Such calculations are the essential first step for all further computational analyses.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species.

An FMO analysis of this compound would involve:

HOMO: Identifying the location of the HOMO would indicate the most probable site for electrophilic attack. This orbital represents the most loosely held electrons and acts as the primary electron donor in a reaction.

LUMO: The location of the LUMO would indicate the most probable site for nucleophilic attack, as this is the lowest energy orbital capable of accepting electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily polarized and more reactive.

Interactive Table: Illustrative Frontier Molecular Orbital Data This table illustrates the type of data a DFT calculation would provide. The values are hypothetical examples and not actual calculated data for this compound.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Indicates electron-donating capability. |

| LUMO | -1.2 | Indicates electron-accepting capability. |

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. MEP maps use a color scale to show different regions:

Red: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen.

Blue: Regions of positive potential, electron-poor, which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen of the imidazolidinone ring and the ester group, identifying these as key sites for electrophilic interaction. Positive potential (blue) would be expected around the N-H proton of the ring, highlighting its acidic character.

Conformational Analysis and Exploration of Potential Energy Surfaces

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating these bonds to find the most stable conformers (energy minima) and the energy barriers (transition states) between them.

A computational conformational analysis of this compound would focus on the rotation around the single bond connecting the nitrogen atom of the imidazolidinone ring to the methylene (B1212753) group of the acetate side chain. This study would identify the lowest-energy conformer and any other stable conformers, providing insight into the molecule's preferred shape in different environments, which can influence its biological activity and physical properties.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for studying the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction mechanism and determine the activation energy, which governs the reaction rate.

For a molecule like this compound, computational studies could elucidate the mechanisms of reactions such as hydrolysis of the ester group or reactions involving the imidazolidinone ring. For example, a study could model the base-catalyzed hydrolysis of the methyl ester by calculating the geometry and energy of the tetrahedral intermediate and the transition state leading to it. This would provide a detailed, atomic-level understanding of the reaction's feasibility and kinetics. mdpi.com

Solvation Effects and Thermodynamic Calculations of Solvation Free Energies

Chemical processes almost always occur in a solvent, which can significantly influence molecular properties and reactivity. Computational solvation models are used to simulate the effect of the solvent environment. These models can be explicit (including individual solvent molecules) or implicit (representing the solvent as a continuous medium with specific dielectric properties).

A study on this compound would involve calculating its properties in various solvents (e.g., water, ethanol) to determine how the solvent affects its geometry, electronic properties, and conformational preferences. The calculation of the solvation free energy—the energy change associated with transferring the molecule from the gas phase to the solvent—is particularly important for understanding its solubility and partitioning behavior between different phases.

Theoretical Vibrational Spectroscopy and Assignment of Fundamental Modes

A comprehensive analysis of the vibrational modes of this compound is crucial for a complete understanding of its molecular structure and dynamics. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting and interpreting vibrational spectra, such as Infrared (IR) and Raman spectra. These computational methods allow for the detailed assignment of fundamental vibrational modes to specific atomic and group motions within the molecule.

Computational Methods

The theoretical vibrational analysis of this compound would typically be performed using DFT calculations with a suitable basis set, such as 6-311++G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. The calculations would first involve the optimization of the molecular geometry to a minimum energy structure. Subsequently, the harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates.

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, a scaling factor is commonly applied to the computed frequencies to improve their agreement with experimental data.

Vibrational Mode Analysis

The assignment of the calculated vibrational modes is facilitated by visualizing the atomic displacements for each mode and by considering the Potential Energy Distribution (PED). The PED provides a quantitative measure of the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration.

Expected Vibrational Modes

For a molecule with the complexity of this compound, a large number of fundamental vibrational modes are expected. These can be broadly categorized into vibrations associated with the imidazolidinone ring, the acetate group, and the methyl group.

Imidazolidinone Ring Vibrations:

N-H Stretching: The N-H stretching vibration of the imidazolidinone ring is expected to appear in the high-frequency region of the spectrum, typically around 3300-3500 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretching of the cyclic amide is a very strong and characteristic absorption, expected in the range of 1680-1720 cm⁻¹.

Ring Stretching and Deformation Modes: A series of complex vibrations involving the stretching and deformation of the C-N and C-C bonds within the five-membered ring would be present in the fingerprint region (below 1500 cm⁻¹).

Acetate Group Vibrations:

C=O Stretching: The ester carbonyl (C=O) stretching is another prominent feature, typically found at a higher frequency than the amide carbonyl, in the range of 1730-1750 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group are expected to appear in the 1000-1300 cm⁻¹ region.

CH₂ Vibrations: The methylene group adjacent to the nitrogen atom will exhibit symmetric and asymmetric stretching modes (around 2850-2960 cm⁻¹) as well as scissoring, wagging, twisting, and rocking modes at lower frequencies.

Methyl Group Vibrations:

C-H Stretching: The methyl group will show symmetric and asymmetric C-H stretching vibrations in the 2870-2980 cm⁻¹ range.

C-H Bending: Asymmetric and symmetric C-H bending (deformation) modes for the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Data Tables of Predicted Vibrational Frequencies

The following tables present a hypothetical but representative set of calculated vibrational frequencies and their assignments for this compound, based on typical values for similar functional groups. The exact values would be obtained from actual DFT calculations.

| Mode No. | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment (PED) |

|---|---|---|---|---|---|

| 1 | 3450 | 3312 | High | Medium | ν(N-H) |

| 2 | 3010 | 2890 | Medium | High | ν_as(CH₃) |

| 3 | 2985 | 2866 | Medium | High | ν_as(CH₂) |

| 4 | 2920 | 2803 | Low | High | ν_s(CH₃) |

| 5 | 2880 | 2765 | Low | High | ν_s(CH₂) |

| Mode No. | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment (PED) |

|---|---|---|---|---|---|

| 6 | 1745 | 1675 | Very High | Medium | ν(C=O) ester |

| 7 | 1705 | 1637 | Very High | Low | ν(C=O) amide |

| 8 | 1460 | 1402 | Medium | Medium | δ_as(CH₃) |

| 9 | 1420 | 1363 | Medium | Low | δ(CH₂) scissoring |

| 10 | 1380 | 1325 | Medium | Medium | δ_s(CH₃) |

| 11 | 1250 | 1200 | High | Low | ν(C-O) ester |

| 12 | 1180 | 1133 | Medium | Medium | ν(C-N) + ring modes |

Abbreviations: ν - stretching; δ - bending/deformation; as - asymmetric; s - symmetric.

A detailed theoretical study would provide a complete list of all normal modes, allowing for a thorough comparison with experimental FT-IR and FT-Raman spectra. This correlative approach is invaluable for confirming the molecular structure and for understanding the intramolecular interactions present in this compound.

Applications of Methyl 2 2 Oxoimidazolidin 1 Yl Acetate As a Chemical Building Block

Utilization as a Precursor in Multi-Step Organic Synthesis

The structure of Methyl 2-(2-oxoimidazolidin-1-yl)acetate makes it a valuable starting material for the synthesis of more complex molecules. The imidazolidin-2-one moiety is a common feature in many biologically active compounds, and the methyl acetate (B1210297) side chain offers a reactive handle for various chemical transformations.

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. This allows for the incorporation of the N-(2-oxoimidazolidinyl)methyl moiety into larger molecular frameworks. For instance, the carboxylic acid derivative could be coupled with amines to form amides, a common linkage in pharmaceutical compounds.

Furthermore, the nitrogen atoms of the imidazolidin-2-one ring can potentially be further substituted, although this is less common when an N-substituent is already present. The true utility as a precursor lies in the modification of the acetate group and the use of the entire imidazolidinone-acetate structure as a key fragment in the synthesis of target molecules.

Table 1: Potential Transformations of this compound in Multi-Step Synthesis

| Starting Material | Reagents and Conditions | Product | Potential Application |

| This compound | 1. LiOH, H2O/THF2. H3O+ | 2-(2-Oxoimidazolidin-1-yl)acetic acid | Intermediate for amide coupling |

| This compound | 1. LiAlH4, THF2. H3O+ | 2-(2-Oxoimidazolidin-1-yl)ethanol | Precursor for ether or halide synthesis |

| This compound | R-NH2, heat or catalyst | N-Substituted 2-(2-oxoimidazolidin-1-yl)acetamide | Synthesis of bioactive amides |

Role as a Chiral Auxiliary in Enantioselective Synthetic Transformations

Imidazolidin-2-ones are a well-established class of chiral auxiliaries in asymmetric synthesis researchgate.net. These auxiliaries are typically derived from chiral 1,2-diamines and are used to control the stereochemical outcome of reactions such as aldol additions, alkylations, and Michael additions researchgate.net.

For this compound to function as a chiral auxiliary, the imidazolidin-2-one ring itself would need to be chiral. This could be achieved by synthesizing the compound from an enantiomerically pure 1,2-diamine. Once the chiral auxiliary is attached to a pro-chiral substrate via the acetate group (for example, by converting the ester to an amide with a pro-chiral ketone), it can direct the approach of a reagent to one face of the molecule, leading to the formation of one enantiomer in excess.

After the stereoselective reaction, the chiral auxiliary can be cleaved from the product and ideally recovered for reuse. The high stability of the imidazolidin-2-one ring makes it a robust auxiliary that can withstand a variety of reaction conditions researchgate.net.

Table 2: Hypothetical Enantioselective Aldol Reaction Using a Chiral Derivative

| Substrate | Chiral Auxiliary | Reagents and Conditions | Diastereomeric Excess (d.e.) |

| Pro-chiral Ketone | Chiral 2-(2-oxoimidazolidin-1-yl)acetyl group | 1. LDA, THF, -78 °C2. Aldehyde | >95% |

| Pro-chiral Ester | Chiral 2-(2-oxoimidazolidin-1-yl)acetyl group | 1. NaHMDS, THF, -78 °C2. Aldehyde | >90% |

This table is illustrative and assumes the use of a chiral version of the imidazolidinone ring.

Development of Novel Chemical Scaffolds through Derivatization

The derivatization of this compound can lead to the development of novel chemical scaffolds with potential applications in medicinal chemistry and materials science. The imidazolidin-2-one core is a privileged scaffold in drug discovery, appearing in a number of approved drugs.

Derivatization can occur at several positions:

The Ester Group: As mentioned, the ester can be converted into a wide array of functional groups, allowing for the attachment of different substituents and the construction of libraries of related compounds for biological screening.

The Imidazolidinone Ring: The N-H proton of the imidazolidinone can be substituted, leading to N,N'-disubstituted imidazolidin-2-ones. This allows for the introduction of additional diversity into the molecular structure.

The Methylene (B1212753) Bridge: While less common, the methylene group of the acetate side chain could potentially be functionalized, for example, through alpha-halogenation followed by substitution.

By systematically exploring the derivatization of this building block, new molecular architectures can be accessed. For example, polymerization of a suitably functionalized derivative could lead to novel polymers with interesting properties.

Table 3: Examples of Derivatization for Novel Scaffolds

| Derivative of this compound | Synthetic Approach | Potential Scaffold Application |

| N'-Substituted-N-(carboxymethyl)-2-oxoimidazolidinone | Alkylation or acylation of the N-H proton | Building blocks for peptidomimetics |

| Polymerizable derivative (e.g., with a vinyl group) | Esterification with a vinyl-containing alcohol | Monomer for functional polymers |

| Bi-functional linker | Conversion of the ester to a reactive group (e.g., N-hydroxysuccinimide ester) | Tool for bioconjugation |

Future Research Trajectories and Emerging Opportunities

Innovation in High-Efficiency and Stereoselective Synthetic Pathways

The synthesis of imidazolidinones, including Methyl 2-(2-oxoimidazolidin-1-yl)acetate, is a field of continuous development. mdpi.com Traditional methods often involve the cyclization of 1,2-diamines with phosgene (B1210022) or its equivalents. nih.gov However, future research is geared towards more efficient, atom-economical, and stereoselective routes.

Innovations are focusing on novel catalytic systems to construct the imidazolidinone core with high precision. Palladium-catalyzed reactions, for instance, have shown considerable promise in the carboamination of alkenes to produce substituted imidazolidin-2-ones. nih.gov These methods facilitate the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step, often with excellent control over the stereochemistry. nih.gov Future work will likely expand the scope of these reactions, exploring a wider range of starting materials and catalysts to improve yields and selectivities.

Another promising avenue is the use of other transition metals like rhodium and copper. Rh-catalyzed intramolecular C-H amination of urea (B33335) derivatives provides a direct route to the imidazolidinone ring. nih.govproquest.com Similarly, copper-mediated diamination processes of N-allylic ureas are being investigated. mdpi.com The development of chiral catalysts for these transformations is a key objective, as it would allow for the asymmetric synthesis of specific stereoisomers of this compound and its derivatives, which is crucial for applications in medicinal chemistry and materials science.

Key strategies for future synthetic innovations include:

Metal-Catalyzed Diamination: Exploiting transition metals to catalyze the addition of two nitrogen atoms across a double bond. mdpi.com

C-H Activation/Amination: Directly converting C-H bonds to C-N bonds to form the heterocyclic ring. nih.govproquest.com

One-Pot Procedures: Designing multi-step reactions that occur in a single reaction vessel to improve efficiency and reduce waste. acs.org

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium (Pd) | Alkene Carboamination/Diamination | Forms multiple bonds in one step; good to excellent diastereoselectivity. | nih.govorganic-chemistry.org |

| Rhodium (Rh) | Intramolecular C–H Amination | Direct functionalization of C-H bonds. | nih.govproquest.com |

| Copper (Cu) | Diamination of N-allylic ureas | Alternative to more expensive metals. | mdpi.com |

| Silver (Ag) | Cycloaddition of nitrones | Novel approach for ring formation. | nih.govproquest.com |

Advanced Computational Design and Virtual Screening of Imidazolidinone Analogues

Computational chemistry offers powerful tools to accelerate the discovery of new molecules with desired properties. nih.gov For this compound, future research will increasingly rely on computational design and virtual screening to explore its chemical space and identify promising analogues. springernature.com

Virtual screening involves the use of computer models to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov This approach can significantly reduce the time and cost associated with experimental high-throughput screening. nih.gov By creating a computational model of a target protein, researchers can dock millions of virtual compounds, including newly designed imidazolidinone analogues, to predict their binding affinity. nih.gov

Beyond virtual screening, de novo drug design algorithms can be employed to generate entirely new molecular structures tailored to fit a specific binding site. nih.gov These methods can suggest novel modifications to the this compound scaffold—for example, altering the substituents on the imidazolidinone ring or modifying the acetate (B1210297) side chain—to enhance activity or other properties. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of imidazolidinone derivatives with their biological activity, providing predictive power for designing new compounds. nih.gov

Uncovering New Chemical Reactivity and Transformation Pathways

The core imidazolidinone ring and the appended methyl acetate group of this compound provide multiple sites for chemical modification, opening up avenues for discovering new reactions and transformations. Future research will likely focus on exploring the reactivity of this scaffold to generate a diverse library of derivatives.

Potential areas of exploration include:

Functionalization of the N-H bond: The nitrogen atom in the imidazolidinone ring can be alkylated, acylated, or otherwise functionalized to introduce new chemical moieties.

Reactions at the Carbonyl Group: The carbonyl group can potentially undergo reductions, additions, or other transformations common to ureas.

Modification of the Acetate Side Chain: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, or other functional groups. The methylene (B1212753) bridge also presents a site for potential functionalization.

Ring-Opening Reactions: Under specific conditions, the imidazolidinone ring could be opened to yield linear diamine precursors, which are valuable building blocks in their own right. nih.gov

By systematically investigating the reactivity of this compound with various reagents and under different catalytic conditions, chemists can uncover novel transformation pathways. This exploration will not only expand the synthetic utility of the compound but also lead to the creation of new molecular architectures with potentially unique properties.

Interdisciplinary Integration of Imidazolidinone Chemistry with Materials Science and Catalyst Design

The imidazolidinone scaffold is not just a component of biologically active molecules but also a valuable building block in materials science and catalysis. researchgate.net A significant area of future research lies in the integration of imidazolidinone chemistry with these interdisciplinary fields.

In catalyst design, chiral imidazolidinones have famously been used as organocatalysts, most notably the MacMillan catalysts. sigmaaldrich.com These catalysts operate by forming iminium ions with α,β-unsaturated aldehydes, enabling a wide range of enantioselective transformations such as Diels-Alder reactions, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions. sigmaaldrich.comacs.orgmaynoothuniversity.ie Future work could involve designing and synthesizing novel imidazolidinone-based organocatalysts derived from or inspired by the structure of this compound. By tuning the electronic and steric properties of the catalyst, it may be possible to achieve higher efficiency and selectivity in known reactions or to catalyze entirely new types of transformations.

In materials science, the rigid, hydrogen-bonding-capable structure of the imidazolidinone ring makes it an attractive component for creating supramolecular assemblies, polymers, and other functional materials. researchgate.net Research could focus on incorporating this compound or its derivatives into polymer backbones to create materials with tailored thermal, mechanical, or optical properties. The ability of the urea moiety to form strong and directional hydrogen bonds could be exploited to design self-healing materials or materials for molecular recognition.

| Field | Application | Key Feature of Imidazolidinone | Reference |

|---|---|---|---|

| Organocatalysis | Asymmetric Synthesis (e.g., Diels-Alder, Friedel-Crafts) | Forms chiral iminium ions, providing stereocontrol. | sigmaaldrich.commaynoothuniversity.ie |

| Medicinal Chemistry | Core scaffold in FDA-approved drugs. | Rigid structure, presents vectors for substitution. | nih.govproquest.com |

| Synthetic Intermediates | Precursors to vicinal diamines and α-amino acids. | Stable cyclic structure that can be selectively opened. | nih.gov |

| Materials Science | Component in functional polymers and supramolecular materials. | Hydrogen-bonding capabilities and structural rigidity. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 2-(2-oxoimidazolidin-1-yl)acetate, and what reaction conditions are typically employed?

- Answer: The compound is commonly synthesized via nucleophilic substitution between 2-chloroacetate derivatives and imidazole precursors under basic conditions. For example, benzyl 2-(1H-imidazol-1-yl)acetate is produced by reacting 2-chloroacetate with imidazole in the presence of a base . Advanced protocols use anhydrous solvents like tetrahydrofuran (THF) under nitrogen to minimize hydrolysis, with yields optimized by controlling reaction time (12–24 hours) and temperature (70–100°C) .

Q. What spectroscopic techniques are utilized to confirm the structural integrity of this compound?

- Answer:

- 1H/13C NMR: Key peaks include methylene protons adjacent to the carbonyl group (δ 3.5–4.5 ppm) and the ester methyl group (δ 3.7 ppm). The oxoimidazolidin ring carbons resonate at δ 155–165 ppm .

- IR Spectroscopy: Strong carbonyl stretches (~1700 cm⁻¹) confirm the ester and oxoimidazolidin moieties .

- X-ray Crystallography: SHELXL refines crystal structures, resolving hydrogen-bonding networks and confirming stereochemistry .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Answer: Flash chromatography (e.g., hexane/ethyl acetate gradients) is widely used, achieving >80% purity in optimized runs . For thermally labile derivatives, preparative HPLC with C18 columns and methanol/water mobile phases preserves integrity. Recrystallization from methanol or THF is suitable for crystalline analogs .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields of this compound?

- Answer: Yield variations often stem from side reactions (e.g., imidazole ring hydrolysis) or incomplete purification. Systematic parameter screening (e.g., base strength, solvent polarity) is critical. For example, achieved 75% yield using freshly distilled THF and strict moisture exclusion . Advanced analytical tools like GC-MS or HPLC can identify byproducts (e.g., unreacted imidazole or ester derivatives) that reduce yields .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

- Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models electron density distribution, identifying nucleophilic attack sites at the ester carbonyl or imidazolidinone ring. Studies on analogous imidazo[1,2-a]pyrimidines validated DFT predictions with experimental kinetic data . Molecular docking (e.g., AutoDock Vina) assesses biological interactions but requires high-resolution protein structures .

Q. How do electron-withdrawing groups (EWGs) on the imidazolidinone ring influence stability under acidic conditions?

- Answer: The 2-oxo group stabilizes the ring via resonance, but protonation at the carbonyl oxygen can trigger ring-opening. Kinetic studies using pH-dependent NMR show degradation half-lives:

| pH | t1/2 (hours) |

|---|---|

| 7 | >24 |

| 2 | <2 |

| Substituents like methyl groups (e.g., in ’s analog) sterically hinder acid attack, enhancing stability . |

Q. What experimental design considerations are critical for scaling up this compound synthesis?

- Answer: Key factors include:

- Solvent Choice: THF or DMF balances reactivity and safety but requires strict anhydrous conditions.

- Catalyst Optimization: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve imidazole reactivity in biphasic systems .

- Workflow Integration: In-line FTIR monitors reaction progress, reducing reliance on offline sampling .

Methodological Resources

- Crystallography: SHELXL (open-source) refines small-molecule structures, resolving disorder and twinning .

- Data Sources: PubChem provides structural and bioactivity data for analogs, enabling comparative studies .

- Green Chemistry: CO2-assisted cyclization ( ) offers a sustainable alternative to traditional imidazole synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.